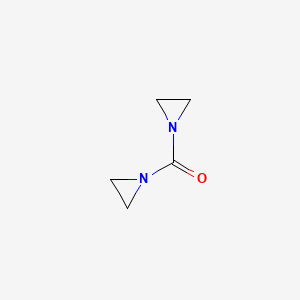

Bis(1-aziridinyl) ketone

説明

Bis(1-aziridinyl) ketone is a nitrogen-containing compound characterized by a central ketone group flanked by two aziridinyl moieties. Aziridine, a three-membered heterocyclic ring (C₂H₄NH), imparts significant ring strain and reactivity to the molecule. This compound is primarily synthesized via reactions involving aziridine and ketones in the presence of catalysts like TiCl₄ and triethylamine . Its instability at room temperature, leading to decomposition into low-molecular-weight polyaziridines, underscores its reactive nature .

Structure

3D Structure

特性

CAS番号 |

64398-76-1 |

|---|---|

分子式 |

C5H8N2O |

分子量 |

112.13 g/mol |

IUPAC名 |

bis(aziridin-1-yl)methanone |

InChI |

InChI=1S/C5H8N2O/c8-5(6-1-2-6)7-3-4-7/h1-4H2 |

InChIキー |

XTSFUENKKGFYNX-UHFFFAOYSA-N |

正規SMILES |

C1CN1C(=O)N2CC2 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of bis(1-aziridinyl) ketone typically involves the reaction of N,N-dimethylaziridine-2-carboxamides with organolithium reagents. The reaction is selective to the amide carbonyl at low temperatures (−78°C), yielding 2-aziridinyl ketones . Another method involves the aziridination of vinyl ketones using SESN3 in the presence of a Ru(CO)-salen complex, providing enantiopure aziridinyl ketones .

Industrial Production Methods: Industrial production methods for bis(1-aziridinyl) ketone are not extensively documented. the scalability of the synthetic routes mentioned above can be adapted for industrial applications, focusing on optimizing reaction conditions and yields.

化学反応の分析

Nucleophilic Addition Reactions

Aziridines are known for their susceptibility to nucleophilic attack due to the ring strain. Bis(1-aziridinyl) ketone can react with nucleophiles such as organolithium reagents, resulting in the formation of aziridinyl carbinols.

Example Reaction:

-

When treated with methyllithium, bis(1-aziridinyl) ketone yields symmetrical and unsymmetrical aziridinyl carbinols depending on the stoichiometry and the nature of the organolithium reagent used .

Ring Opening Reactions

The aziridine rings can undergo ring-opening reactions when exposed to various nucleophiles or under acidic/basic conditions.

Mechanism:

-

The reaction typically involves protonation of the nitrogen atom in the aziridine ring, followed by nucleophilic attack at the more substituted carbon atom, leading to the formation of open-chain products.

Reactions with Electrophiles

Bis(1-aziridinyl) ketone can also react with electrophiles, such as alkyl halides or carbonyl compounds, leading to more complex structures.

Example Reaction:

-

In a study involving electrophilic additions, it was observed that bis(1-aziridinyl) ketone reacts with aldehydes or ketones under acidic conditions to form dioxane derivatives .

-

Research Findings and Data Tables

Recent studies have explored various reaction pathways for bis(1-aziridinyl) ketone, highlighting its versatility in organic synthesis.

Yield Variations

Experimental data indicate that yields can vary significantly based on reaction conditions such as temperature, solvent choice, and reagent stoichiometry. For instance, longer reaction times often lead to decreased yields due to side reactions .

Bis(1-aziridinyl) ketone serves as a valuable intermediate in organic synthesis due to its unique structural features and reactivity patterns. Understanding its chemical reactions allows chemists to develop new synthetic pathways and materials. Ongoing research continues to unveil further applications and optimizations for utilizing this compound effectively in various chemical contexts.

科学的研究の応用

Bis(1-aziridinyl) ketone has several applications in scientific research:

Industry: Its use in the synthesis of complex organic molecules makes it valuable in the pharmaceutical and agrochemical industries.

作用機序

The mechanism of action of bis(1-aziridinyl) ketone involves the nucleophilic ring-opening of the aziridine rings. The strained three-membered ring is highly reactive towards nucleophiles, leading to the formation of various products. The compound can also form aziridinium ions in the presence of protic or Lewis acids, which further react with nucleophiles .

類似化合物との比較

Bis(aziridinyl) Cycloalkanes

Compounds such as 1,1-Bis(aziridinyl)cyclopentane and 1,1-Bis(aziridinyl)cyclohexane share structural similarities with Bis(1-aziridinyl) ketone but differ in their core framework (cycloalkane vs. ketone). Key distinctions include:

- Synthetic Yields : Cyclopentane and cyclohexane derivatives are synthesized in higher yields (~20–30%) compared to ketone-based analogs, which are more challenging to isolate due to competing side reactions .

- Product Ratios: The ketone/TiCl₄ molar ratio and ketone ring size (C5–C8) critically influence product distribution. For example, cycloheptanone and cyclooctanone yield enamines (e.g., 1-N-aziridinylcycloheptene), while smaller ketones (C5–C6) predominantly form bis(aziridinyl) derivatives .

α-Azido Ketones

While α-azido ketones (e.g., RC(O)CH₂N₃) are structurally distinct, they share functional group versatility. Key comparisons include:

Aromatic and Piperidine-Based Ketones

Benzyl 1-methylpiperidin-2-yl ketone (C₁₄H₁₉NO) exemplifies a stable, six-membered piperidine-containing ketone. Differences include:

- Stability : The piperidine ring’s reduced strain confers higher thermal and chemical stability compared to aziridinyl analogs .

- Synthetic Utility : Piperidine derivatives are widely used in medicinal chemistry (e.g., alkaloid synthesis), whereas Bis(1-aziridinyl) ketone’s reactivity restricts its use to niche industrial processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。